2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an anhydride with an amine, followed by cyclization and oxidation steps to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
- 5-amino-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-5-oxopentanoic acid
- 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
Uniqueness
What sets 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart from similar compounds is its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C24H22N2O4/c27-21-17-11-1-2-12(9-11)18(17)22(28)25(21)15-5-7-16(8-6-15)26-23(29)19-13-3-4-14(10-13)20(19)24(26)30/h1-2,5-8,11-14,17-20H,3-4,9-10H2 |
InChI Key |
IGYYVFKJOWGYIP-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6C7CC(C6C5=O)C=C7 |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6C7CC(C6C5=O)C=C7 |
Origin of Product |
United States |
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